Triclabendazole sulfoxide-d3

Description

BenchChem offers high-quality Triclabendazole sulfoxide-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triclabendazole sulfoxide-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

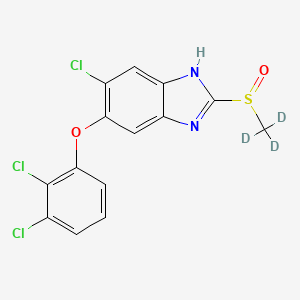

Structure

3D Structure

Properties

Molecular Formula |

C14H9Cl3N2O2S |

|---|---|

Molecular Weight |

378.7 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |

InChI Key |

GABQPFWIQFRJSE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical and Biological Characteristics of Triclabendazole Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole sulfoxide-d3 is the deuterium-labeled form of Triclabendazole sulfoxide, the main active metabolite of the anthelmintic drug Triclabendazole.[1][2] Triclabendazole is highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica.[3][4] Following administration, Triclabendazole is rapidly metabolized in the liver to Triclabendazole sulfoxide and further to Triclabendazole sulfone.[3][5] The sulfoxide metabolite is of significant interest due to its potent anti-parasitic effects and its role in drug interactions.[2][6] The incorporation of deuterium (d3) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, such as mass spectrometry, enabling precise pharmacokinetic and metabolic profiling.[2]

Core Physical and Chemical Properties

The physical and chemical characteristics of Triclabendazole sulfoxide-d3 are summarized below. Data for the unlabeled compound are provided for reference where specific data for the deuterated form is not available.

| Property | Value | Source(s) |

| Chemical Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(methyl-d3-sulfinyl)-1H-benzimidazole | [2] |

| Molecular Formula | C₁₄H₆D₃Cl₃N₂O₂S | [7][8][9] |

| Molecular Weight | 378.68 g/mol | [8][9] |

| Appearance | White to slightly brown crystalline powder | [10] |

| Melting Point | Approximately 189°C (with decomposition) for unlabeled form | [10] |

| Solubility | Soluble in DMSO (70 mg/mL), Ethanol; Insoluble in water. | [6][11] |

| CAS Number | 100648-13-3 (Unlabeled) | [7][12] |

Metabolic Pathway and Mechanism of Action

Triclabendazole undergoes extensive first-pass metabolism in the liver. The primary pathway involves the oxidation of the methylthio group to form the active sulfoxide metabolite, a reaction primarily catalyzed by Cytochrome P450 enzymes (CYP1A2) and Flavin-containing monooxygenases (FMO).[1][5] This metabolite is further oxidized to the sulfone form. Triclabendazole sulfoxide exerts its anthelmintic effect by inhibiting tubulin polymerization within the parasite's cells, disrupting vital cellular processes.[3] Additionally, both Triclabendazole sulfoxide and sulfone have been identified as potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2/BCRP, which can lead to significant drug-drug interactions.[13][14][15]

Caption: Metabolic activation of Triclabendazole and inhibition of the ABCG2/BCRP transporter.

Experimental Protocols

Determination of Triclabendazole Sulfoxide in Plasma by LC-MS/MS

This protocol provides a robust method for the quantification of Triclabendazole sulfoxide in biological matrices, essential for pharmacokinetic studies. Triclabendazole sulfoxide-d3 serves as the ideal internal standard.

4.1.1 Materials and Reagents

-

Triclabendazole Sulfoxide standard[10]

-

Triclabendazole Sulfoxide-d3 (Internal Standard)

-

Acetonitrile (HPLC grade)[16]

-

Formic acid (Analytical grade)[16]

-

Ultrapure water

-

Blank plasma (e.g., ovine, bovine)[16]

4.1.2 Chromatographic Conditions [16]

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 triple quadrupole or equivalent

-

Column: Gemini NX-C18 (50 x 2.0 mm, 3 µm) or similar C18 column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.6 mL/min

-

Gradient: 35% B (0-1 min), 55% B (1-2.5 min), 35% B (2.5-4 min)

-

Column Temperature: 30°C

4.1.3 Mass Spectrometry Conditions [16]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Triclabendazole Sulfoxide: m/z 376.97 → 360.10

-

Triclabendazole Sulfoxide-d3: m/z 380.0 → 363.1 (projected)

-

4.1.4 Sample Preparation (Protein Precipitation) [16]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Triclabendazole sulfoxide-d3).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

4.1.5 Workflow Diagram

Caption: Workflow for the quantification of Triclabendazole Sulfoxide in plasma via LC-MS/MS.

References

- 1. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Triclabendazole sulfoxide | BCRP | Parasite | TargetMol [targetmol.com]

- 7. Triclabendazole sulfoxide-d3 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 8. Triclabendazole Sulfoxide D3 [artis-standards.com]

- 9. Triclabendazole Sulfoxide D3 [artis-isotopes.com]

- 10. 100648-13-3・Triclabendazole Sulfoxide Standard・205-17401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. The anthelmintic triclabendazole and its metabolites inhibit the membrane transporter ABCG2/BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Anthelmintic Triclabendazole and Its Metabolites Inhibit the Membrane Transporter ABCG2/BCRP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. akjournals.com [akjournals.com]

Triclabendazole sulfoxide-d3 certificate of analysis

Technical Guide: Triclabendazole Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triclabendazole sulfoxide-d3, a deuterated analog of Triclabendazole sulfoxide. Triclabendazole is an anthelmintic drug used in the treatment of fascioliasis. The sulfoxide metabolite is the primary active form found in plasma.[1] The deuterated version serves as an internal standard for quantitative analysis.

Certificate of Analysis (Representative Data)

The following table summarizes typical quality control data for Triclabendazole sulfoxide-d3.

| Test | Specification | Method |

| Appearance | White to Off-White Powder | Visual Inspection |

| Molecular Formula | C14H6D3Cl3N2O2S | --- |

| Molecular Weight | 378.68 g/mol | Mass Spectrometry |

| Purity (HPLC) | ≥98.0% | HPLC |

| Purity (qNMR) | ≥98.0% | qNMR |

| Identity (¹H NMR) | Conforms to Structure | ¹H NMR Spectroscopy |

| Identity (MS) | Conforms to Structure | Mass Spectrometry |

| Solubility | Soluble in Ethanol and Acetone | Visual Inspection |

| Storage | 2-10°C | --- |

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 100648-13-3 (unlabeled) | [1] |

| Molecular Formula | C14H6D3Cl3N2O2S | [1] |

| Molecular Weight | 378.68 | [1] |

| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfinyl)-1H-benzimidazole | [2] |

Experimental Protocols

Detailed methodologies for the analysis of Triclabendazole and its metabolites are crucial for research and development. Below are representative protocols derived from published analytical methods.

LC-MS/MS Method for Quantification in Ovine Plasma

This method is adapted from a rapid and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure for the determination of Triclabendazole sulfoxide in sheep plasma.[3][4]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

HPLC Method for Enantiomeric Separation

The following protocol is for the separation of Triclabendazole sulfoxide enantiomers using a chiral stationary phase.[5]

-

Chromatographic Conditions:

Visualizations

Metabolic Pathway of Triclabendazole

Triclabendazole is rapidly metabolized in the body to its active sulfoxide and subsequently to the sulfone metabolite.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triclabendazole-D3 | C14H9Cl3N2OS | CID 71312590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomers of triclabendazole sulfoxide: Analytical and semipreparative HPLC separation, absolute configuration assignment, and transformation into sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

The Role of Triclabendazole Sulfoxide-d3 as an Internal Standard: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of Triclabendazole Sulfoxide-d3 (TCBZ-SO-d3) as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals involved in the quantification of triclabendazole and its metabolites. This document details the underlying principles, experimental protocols, and data interpretation, emphasizing the importance of stable isotope-labeled standards for achieving accurate and reliable results in pharmacokinetic and drug metabolism studies.

Introduction: The Need for Accurate Bioanalysis

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent used to treat fascioliasis, an infection caused by liver flukes of the Fasciola species.[1][2][3] Following oral administration, TCBZ is rapidly metabolized in the liver to its primary active metabolites: triclabendazole sulfoxide (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO2).[1][2] The accurate quantification of these active moieties in biological matrices like plasma is critical for understanding the drug's pharmacokinetic profile, ensuring therapeutic efficacy, and conducting bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this type of analysis due to its high sensitivity and specificity.[4] However, the accuracy of LC-MS/MS quantification can be affected by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6][7] To correct for these potential errors, a suitable internal standard (IS) is incorporated into the analytical workflow.[4][5] The ideal IS is a stable isotope-labeled version of the analyte, such as TCBZ-SO-d3.[5][6]

Principle of Stable Isotope Dilution Analysis

The use of a deuterated internal standard like TCBZ-SO-d3 is based on the principle of stable isotope dilution mass spectrometry (IDMS). Deuterated standards are considered the "gold standard" for quantitative bioanalysis.[6] They are chemically and physically almost identical to the analyte of interest, meaning they exhibit nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[5][6]

Because the IS and the analyte co-elute and experience the same experimental variations, any loss of analyte during sample processing or any fluctuation in MS signal will be mirrored by a proportional change in the IS signal.[4] The mass spectrometer can differentiate between the analyte and the deuterated IS due to the mass difference imparted by the deuterium atoms.[5] Quantification is therefore based on the ratio of the analyte's MS response to the IS's MS response, which remains constant despite variations in the absolute signal intensities. This results in a highly accurate, precise, and robust assay.[4]

Caption: The principle of using a stable isotope-labeled internal standard.

Triclabendazole: Metabolism and Mechanism of Action

To appreciate the importance of quantifying TCBZ-SO, it is essential to understand its role as the primary active moiety. After oral ingestion, TCBZ undergoes extensive first-pass metabolism, primarily mediated by Cytochrome P450 1A2 (CYP1A2), converting it into the pharmacologically active sulfoxide metabolite.[1] This metabolite is what primarily interacts with the parasite.

The anthelmintic action of TCBZ and its metabolites involves the disruption of vital cellular functions within the liver fluke.[2][3] The primary mechanism is the inhibition of tubulin polymerization, which is essential for forming microtubules.[2] This disruption impairs the parasite's cellular structure, motility, and intracellular transport, ultimately leading to its death.[2] Additionally, TCBZ interferes with the parasite's energy metabolism, further compromising its viability.[2][3]

Caption: Metabolic activation and mechanism of action of Triclabendazole.

Experimental Protocol: Quantification of TCBZ-SO

The following is a generalized LC-MS/MS protocol synthesized from validated methods for the determination of TCBZ-SO in plasma using TCBZ-SO-d3 as an internal standard.[8][9][10][11]

Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a precise volume of the internal standard working solution (Triclabendazole Sulfoxide-d3).

-

Vortex the sample briefly to ensure homogeneity.

-

Add 300-400 µL of cold acetonitrile to precipitate plasma proteins.[8][9]

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen if necessary, or inject a small aliquot (e.g., 5-10 µL) directly into the LC-MS/MS system. If evaporated, reconstitute the residue in a specific volume of the initial mobile phase.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 3. What is Triclabendazole used for? [synapse.patsnap.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Research Applications of Triclabendazole Sulfoxide-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Triclabendazole sulfoxide-d3 (TCBZ-SO-d3), a deuterated analog of the active metabolite of the anthelmintic drug Triclabendazole. Its primary utility in a research context is as a high-fidelity internal standard for quantitative bioanalysis. The incorporation of stable heavy isotopes provides a distinct mass signature, making it an indispensable tool in pharmacology, toxicology, and drug metabolism studies.[1]

Core Research Applications

Triclabendazole sulfoxide-d3 is not intended for direct therapeutic use in humans or animals but is exclusively a research tool.[1][2] Its applications are centered on leveraging its structural similarity and mass difference relative to the non-labeled Triclabendazole sulfoxide.

Internal Standard for Quantitative Analysis

The most prominent use of TCBZ-SO-d3 is as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). In quantitative studies, an IS is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before processing. The IS helps to correct for variability during sample preparation, extraction, and analysis.

-

Pharmacokinetic (PK) Studies: TCBZ-SO-d3 is crucial for accurately quantifying the concentration of the active metabolite, Triclabendazole sulfoxide, in biological matrices like plasma, serum, and tissue.[3][4] After administration of the parent drug, Triclabendazole, researchers can track the formation and elimination of the active sulfoxide metabolite over time, which is essential for determining key PK parameters.[1][3]

-

Residue Analysis: In veterinary and food safety research, it is used to ensure that residue levels of Triclabendazole and its metabolites in food products from treated livestock meet regulatory standards.[5]

-

Metabolic and Biotransformation Studies: It enables precise measurement in in vitro and in vivo experiments designed to understand how the parent drug is metabolized.[6][7]

Elucidation of Metabolic Pathways and Drug Interactions

Triclabendazole undergoes extensive metabolism, primarily oxidation, to form its active sulfoxide and subsequently a less active sulfone metabolite.[3][8] TCBZ-SO-d3 is instrumental in studies investigating this pathway.

-

Enzyme Phenotyping: Research has identified the specific cytochrome P450 (CYP) enzymes responsible for this biotransformation. TCBZ-SO-d3 allows for precise quantification of metabolite formation rates when incubating the parent drug with specific recombinant human CYP enzymes.[3][9]

-

Drug-Drug Interaction (DDI) Studies: TCBZ-SO-d3 is used in assays to determine the potential of Triclabendazole and its metabolites to inhibit or induce metabolic enzymes like CYPs. This is critical for assessing the risk of adverse drug interactions when co-administered with other medications.[9]

Drug Resistance Research

In parasitology, TCBZ-SO-d3 aids in investigating the mechanisms of anthelmintic resistance. Studies have compared the metabolic rates of Triclabendazole sulfoxide in susceptible versus resistant strains of parasites, such as the liver fluke Fasciola hepatica.[6][10] Research indicates that resistant flukes may metabolize the active sulfoxide to the inert sulfone at a significantly higher rate, providing a potential mechanism of resistance.[6][10]

Data Presentation

Quantitative data is essential for understanding the properties and behavior of Triclabendazole and its metabolites.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound | Triclabendazole Sulfoxide-d3 | [11] |

| Molecular Formula | C₁₄H₆D₃Cl₃N₂O₂S | [11] |

| Molecular Weight | 378.68 g/mol | [11] |

| Compound | Triclabendazole Sulfoxide | |

| Molecular Formula | C₁₄H₉Cl₃N₂O₂S | |

| Molecular Weight | 375.66 g/mol |

Table 2: Human Pharmacokinetic Parameters (Single 10 mg/kg Oral Dose)

| Analyte | Mean Peak Plasma Conc. (Cmax) | Area Under the Curve (AUC) | Plasma Elimination Half-Life (t½) |

| Triclabendazole | 1.16 µmol/L | 5.72 µmol·h/L | ~8 hours |

| Triclabendazole Sulfoxide | 38.6 µmol/L | 386 µmol·h/L | ~14 hours |

| Triclabendazole Sulfone | 2.29 µmol/L | Not Reported | ~11 hours |

| Data compiled from DrugBank and related studies.[3][12] |

Table 3: In Vitro Cytochrome P450 (CYP) Inhibition Potential

| CYP Isoform | Inhibitor | IC₅₀ Value (µM) |

| CYP1A2 | Triclabendazole Sulfoxide | 4.19 |

| CYP2C8 | Triclabendazole Sulfoxide | 8.95 |

| CYP2C9 | Triclabendazole Sulfoxide | 1.95 |

| CYP2C19 | Triclabendazole Sulfoxide | 0.22 |

| IC₅₀ is the half maximal inhibitory concentration. Data from a study on the DDI potential of various drug metabolites.[9] |

Experimental Protocols

The following is a representative protocol for the quantification of Triclabendazole sulfoxide in human plasma using TCBZ-SO-d3 as an internal standard via LC-MS/MS.

Protocol: Quantification of TCBZ-SO in Human Plasma

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Triclabendazole sulfoxide analytical standard

-

Triclabendazole sulfoxide-d3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of TCBZ-SO and TCBZ-SO-d3 in a suitable organic solvent (e.g., methanol or DMSO).

-

Create a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the TCBZ-SO stock solution.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the TCBZ-SO-d3 stock solution.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the TCBZ-SO-d3 working IS solution to each tube and vortex briefly. This "spiking" step ensures the IS is present before extraction.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

TCBZ-SO: Q1: 375.9 m/z → Q3: 313.9 m/z

-

TCBZ-SO-d3 (IS): Q1: 378.9 m/z → Q3: 316.9 m/z (Note: Exact m/z values should be optimized empirically on the specific instrument used).

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (TCBZ-SO) and the internal standard (TCBZ-SO-d3).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the area ratio against the known concentrations of the calibrator samples.

-

Determine the concentration of TCBZ-SO in the unknown samples by interpolating their area ratios from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Triclabendazole

Caption: Metabolic activation and inactivation pathway of Triclabendazole.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a PK study using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. theclinivex.com [theclinivex.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 9. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Triclabendazole Sulfoxide D3 [artis-standards.com]

- 12. Triclabendazole sulfoxide causes stage-dependent embryolethality in zebrafish and mouse in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Triclabendazole Sulfoxide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent, primarily used against the liver fluke Fasciola hepatica. Its efficacy is largely attributed to its active metabolites, predominantly Triclabendazole sulfoxide (TCBZSO). This technical guide provides an in-depth overview of the metabolic pathways of TCBZ and its primary active metabolite, TCBZSO. While this document focuses on the metabolism of the non-deuterated compound due to the lack of specific data on Triclabendazole sulfoxide-d3, it is important to note that deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs.[1] The information presented herein, including quantitative metabolic data, detailed experimental protocols, and pathway visualizations, serves as a critical resource for researchers in drug development and parasitology.

Introduction to Triclabendazole Metabolism

Triclabendazole undergoes extensive first-pass metabolism in the liver following oral administration.[2] The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of the pharmacologically active Triclabendazole sulfoxide (TCBZSO) and the subsequent, relatively inert, Triclabendazole sulfone (TCBZSO2).[2][3][4] Hydroxylated derivatives of TCBZ and its metabolites have also been identified.[3][4] The biotransformation of TCBZ is a critical determinant of its flukicidal activity and is mediated by various enzyme systems in the host. Notably, the target parasite, Fasciola hepatica, is also capable of metabolizing TCBZSO.[5][6]

Core Metabolic Pathways

The metabolic conversion of Triclabendazole involves two main oxidative steps: sulfoxidation and sulfonation.

Sulfoxidation of Triclabendazole to Triclabendazole Sulfoxide

The initial and rate-limiting step in the activation of TCBZ is its oxidation to TCBZSO. This reaction is catalyzed by both the Flavin-containing monooxygenase (FMO) system and the Cytochrome P450 (CYP) superfamily of enzymes.[3]

-

In Sheep: Studies using sheep liver microsomes have demonstrated that FMO is the primary enzymatic pathway responsible for TCBZ sulfoxidation.[3] The contribution of FMO to this process is significantly greater than that of the P450 system.[3]

-

In Humans: In vitro studies suggest that in humans, CYP1A2 is the main enzyme responsible for the sulfoxidation of TCBZ (approximately 64%), with minor contributions from CYP2C9, CYP2C19, CYP2D6, CYP3A, and FMO.[7]

Sulfonation of Triclabendazole Sulfoxide to Triclabendazole Sulfone

The active TCBZSO metabolite can be further oxidized to the inactive TCBZSO2.

-

In Sheep: Both FMO and P450 enzymatic systems are involved in the sulfonation of TCBZSO in approximately equal proportions.[3]

-

In Humans: The conversion of TCBZSO to TCBZSO2 is primarily mediated by CYP2C9, with smaller contributions from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[7]

Hydroxylation

In addition to sulfoxidation and sulfonation, hydroxylation of the dichlorophenoxy ring of TCBZ and its metabolites can occur, leading to the formation of hydroxy-TCBZ, hydroxy-TCBZSO, and hydroxy-TCBZSO2.[4]

Quantitative Metabolic Data

The following tables summarize key quantitative data from in vitro studies on Triclabendazole metabolism.

| Parameter | Value | Species | Experimental System | Reference |

| Triclabendazole Sulfoxidation | ||||

| Rate of TCBZSO formation | Significantly greater than TCBZSO2 formation | Sheep | Liver microsomes | [4][8][9] |

| FMO/P450 ratio for TCBZ sulfoxidation | 3.83 +/- 1.63 | Sheep | Liver microsomes | [3] |

| Inhibition by FMO inactivation | 77% | Sheep | Liver microsomes | [3] |

| Inhibition by methimazole (FMO substrate) | 71% | Sheep | Liver microsomes | [3] |

| Inhibition by piperonyl butoxide (P450 inhibitor) | 24% | Sheep | Liver microsomes | [3] |

| Triclabendazole Sulfoxide Sulfonation | ||||

| Rate of TCBZSO2 formation from TCBZSO | - | Sheep | Liver microsomes | [3] |

| FMO/P450 ratio for TCBZSO sulfonation | 1.31 +/- 0.23 | Sheep | Liver microsomes | [3] |

| Inhibition by piperonyl butoxide | 55% | Sheep | Liver microsomes | [3] |

| Inhibition by methimazole | 52% | Sheep | Liver microsomes | [3] |

| Inhibition by FMO inactivation | 58% | Sheep | Liver microsomes | [3] |

| Inhibition by ketoconazole | 66% | Sheep | Liver microsomes | [3] |

| Parasite Metabolism | ||||

| Rate of TCBZSO formation from TCBZ | 0.09 nmol/min/mg protein | Fasciola hepatica | Microsomal preparation | [8][9] |

| Conversion of TCBZSO to TCBZSO2 | 20.29% greater in resistant flukes | Fasciola hepatica | In vitro | [5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Triclabendazole metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is based on studies investigating the enzymatic pathways of TCBZ metabolism in sheep liver microsomes.[3]

Objective: To characterize the in vitro biotransformation of TCBZ and TCBZSO by liver microsomes and to identify the roles of FMO and P450 enzymes.

Materials:

-

Sheep liver microsomes

-

Triclabendazole (TCBZ) and Triclabendazole sulfoxide (TCBZSO)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Enzyme inhibitors: Piperonyl butoxide (PB), Methimazole (MTZ), Ketoconazole (KTZ)

-

HPLC system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing sheep liver microsomes (e.g., 0.5 mg protein/mL), the substrate (TCBZ or TCBZSO, e.g., 5 µM), and the NADPH generating system in potassium phosphate buffer.

-

Enzyme Inhibition Studies: For inhibition experiments, pre-incubate the microsomes with the respective inhibitors (e.g., PB, MTZ, KTZ) for a specified time before adding the substrate.

-

FMO Inactivation: To assess the role of FMO, heat-inactivate a portion of the microsomes at a specific temperature and duration (e.g., 50°C for 1 minute) before the incubation.

-

Incubation: Initiate the metabolic reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Centrifuge to pellet the protein. Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

HPLC Analysis: Evaporate the organic extract to dryness, reconstitute the residue in the mobile phase, and inject it into the HPLC system for quantification of the parent drug and its metabolites.

In Vitro Metabolism by Fasciola hepatica

This protocol is adapted from studies investigating the ability of the liver fluke to metabolize TCBZSO.[5]

Objective: To determine if Fasciola hepatica can metabolize TCBZSO and to compare the metabolic capacity of susceptible and resistant fluke strains.

Materials:

-

Adult Fasciola hepatica (susceptible and resistant strains)

-

Triclabendazole sulfoxide (TCBZSO)

-

Incubation medium (e.g., RPMI-1640)

-

HPLC system for analysis

Procedure:

-

Fluke Preparation: Collect adult flukes from the bile ducts of infected animals. Wash them thoroughly with a suitable buffer.

-

In Vitro Culture: Place individual or groups of flukes in a culture medium containing a defined concentration of TCBZSO.

-

Incubation: Incubate the flukes for a specified period under appropriate conditions (e.g., 37°C, 5% CO2).

-

Sample Collection: At various time points, collect aliquots of the incubation medium and the flukes themselves.

-

Extraction: Homogenize the flukes and extract the drug and its metabolites from both the fluke homogenate and the incubation medium using an appropriate solvent extraction method.

-

HPLC Analysis: Analyze the extracts by HPLC to quantify the concentrations of TCBZSO and its metabolite, TCBZSO2.

Visualizing the Metabolic Pathways

The following diagrams illustrate the core metabolic pathway of Triclabendazole and a general experimental workflow for its in vitro metabolism studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

- 3. Assessment of the main metabolism pathways for the flukicidal compound triclabendazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. The comparative metabolism of triclabendazole sulphoxide by triclabendazole-susceptible and triclabendazole-resistant Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Triclabendazole biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Triclabendazole Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Triclabendazole sulfoxide-d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the anthelmintic drug Triclabendazole.

Introduction

Triclabendazole is a potent benzimidazole anthelmintic agent effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Following administration, Triclabendazole is rapidly metabolized in vivo to its active sulfoxide and sulfone metabolites. Triclabendazole sulfoxide is the primary and active metabolite, making its quantification essential for understanding the drug's efficacy and pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as Triclabendazole sulfoxide-d3, is the gold standard for accurate quantification in complex biological matrices by mass spectrometry. The deuterium-labeled analog exhibits similar physicochemical properties to the unlabeled analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for clear differentiation in mass spectrometric analyses.

Synthesis of Triclabendazole Sulfoxide-d3

The synthesis of Triclabendazole sulfoxide-d3 is a two-step process that begins with the synthesis of its deuterated precursor, Triclabendazole-d3, followed by a controlled oxidation to yield the desired sulfoxide.

Synthesis of Triclabendazole-d3

The key step in the synthesis of Triclabendazole-d3 is the introduction of the trideuteromethyl group. This is typically achieved by reacting 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

Experimental Protocol:

-

Dissolution: Dissolve 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a slight molar excess of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature to deprotonate the thiol group, forming a thiolate salt.

-

Deuteromethylation: Introduce a slight molar excess of deuterated methyl iodide (CD₃I) to the reaction mixture. Stir the reaction at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the addition of water. Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude Triclabendazole-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Synthesis of Triclabendazole Sulfoxide-d3

The final step is the selective oxidation of the sulfide group in Triclabendazole-d3 to a sulfoxide.

Experimental Protocol:

-

Dissolution: Dissolve the purified Triclabendazole-d3 in a suitable organic solvent, such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 1.0 to 1.2 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction progress should be carefully monitored by TLC or HPLC to avoid over-oxidation to the sulfone by-product.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate. Neutralize the solution with a base, such as sodium bicarbonate.

-

Extraction and Purification: Extract the Triclabendazole sulfoxide-d3 into an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity Triclabendazole sulfoxide-d3.

Synthesis Workflow Diagram

Characterization of Triclabendazole Sulfoxide-d3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Triclabendazole sulfoxide-d3. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final compound. In the ¹H NMR spectrum of Triclabendazole sulfoxide-d3, the characteristic singlet corresponding to the methyl protons in the unlabeled compound will be absent. The signals for the aromatic protons should be consistent with the expected structure. ¹³C NMR will show a signal for the deuterated methyl carbon, typically as a multiplet due to C-D coupling, with a chemical shift similar to the methyl carbon in the unlabeled compound.

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | m | Aromatic Protons |

| ¹³C | ~35 | m | -CD₃ |

| ¹³C | 110 - 155 | - | Aromatic & Benzimidazole Carbons |

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The data presented is an estimation based on the unlabeled compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and isotopic enrichment of Triclabendazole sulfoxide-d3. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Table 2: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 379.9631 | To be determined experimentally |

| [M+Na]⁺ | 401.9450 | To be determined experimentally |

Note: The calculated m/z is for C₁₄H₇D₃Cl₃N₂O₂S. The observed m/z should be within a few ppm of the calculated value in HRMS.

A key fragment ion in the MS/MS spectrum of unlabeled Triclabendazole sulfoxide is observed at m/z 360, corresponding to the loss of the oxygen atom. For the d3-labeled compound, this fragment would be expected at m/z 363.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized Triclabendazole sulfoxide-d3. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 300 nm.

-

Injection Volume: 10 µL.

The purity is determined by integrating the peak area of the main product and any impurities. A purity of >98% is generally required for use as an internal standard.

Table 3: HPLC Purity Data

| Parameter | Result |

| Retention Time | To be determined experimentally |

| Purity (by area %) | >98% |

Characterization Workflow Diagram

Conclusion

The synthesis and rigorous characterization of Triclabendazole sulfoxide-d3 are paramount for its use as a reliable internal standard in bioanalytical methods. This guide outlines the synthetic pathway and the analytical methodologies required to ensure the identity, purity, and isotopic integrity of this essential research tool. Adherence to these detailed protocols will enable researchers to confidently utilize Triclabendazole sulfoxide-d3 in their studies, leading to accurate and reproducible quantification of Triclabendazole's active metabolite.

A Technical Guide to the Isotopic Purity of Triclabendazole Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug triclabendazole, effective against various stages of liver flukes.[1] The use of deuterated analogs, such as Triclabendazole sulfoxide-d3, as internal standards in pharmacokinetic studies or as therapeutic agents with potentially altered metabolic profiles, is a growing area of interest in pharmaceutical research.[1] For these applications, the isotopic purity of the deuterated compound is a critical parameter that must be rigorously characterized.

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Triclabendazole sulfoxide-d3. It outlines the importance of assessing isotopic distribution, details the experimental protocols for analysis by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a hypothetical analysis of a sample batch.

The Importance of Isotopic Purity

The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is seldom 100%, and the final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition).[2] A thorough analysis of the isotopologue distribution is crucial for several reasons:

-

Quantitative Accuracy: In applications where Triclabendazole sulfoxide-d3 is used as an internal standard, a precise understanding of its isotopic composition is necessary for accurate quantification of the non-deuterated analyte.

-

Pharmacokinetic Profiling: The pharmacokinetic and metabolic profiles of a deuterated drug can be influenced by the degree and position of deuterium incorporation.[1]

-

Regulatory Compliance: Regulatory bodies such as the FDA require a detailed characterization of the isotopic distribution of deuterated active pharmaceutical ingredients (APIs).[2]

Quantitative Data Summary

The isotopic purity of a batch of Triclabendazole sulfoxide-d3 can be determined through HRMS analysis. The following table represents a hypothetical but typical data summary for a batch of Triclabendazole sulfoxide-d3, where the deuterium is incorporated into the methyl group attached to the sulfoxide.

| Isotopologue | Description | Relative Abundance (%) |

| d0 | No deuterium atoms | 0.1 |

| d1 | One deuterium atom | 0.5 |

| d2 | Two deuterium atoms | 4.5 |

| d3 | Three deuterium atoms | 94.9 |

Isotopic Enrichment: 98.3% (Calculated based on the weighted average of deuterium incorporation)

Experimental Protocols

The determination of isotopic purity is primarily achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the relative abundance of different isotopologues in a sample.[4]

Methodology:

-

Sample Preparation: A stock solution of Triclabendazole sulfoxide-d3 is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS) is used.[5]

-

Chromatographic Separation: The sample is injected into the LC system to separate it from any potential impurities. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Analysis:

-

The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).[4]

-

A full scan is performed over a mass range that includes the molecular ions of all expected isotopologues of Triclabendazole sulfoxide.

-

The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the d0, d1, d2, and d3 species.

-

-

Data Analysis:

-

The extracted ion chromatograms for each isotopologue are integrated.

-

The relative abundance of each isotopologue is calculated as a percentage of the total integrated area of all isotopologues.

-

The isotopic enrichment is then calculated from the relative abundances.

-

Structural Confirmation and Site of Deuteration by NMR Spectroscopy

While HRMS provides the distribution of isotopologues, NMR spectroscopy is used to confirm the location of the deuterium atoms and to provide an orthogonal measure of isotopic enrichment.[3]

Methodology:

-

Sample Preparation: A sample of Triclabendazole sulfoxide-d3 (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of the signal corresponding to the methyl protons of the sulfoxide group confirms the site of deuteration.

-

The residual proton signal can be integrated against a non-deuterated portion of the molecule or an internal standard to quantify the isotopic enrichment.[7]

-

-

²H NMR Analysis:

Visualizations

Workflow for Isotopic Purity Assessment

Caption: Workflow for the synthesis and analytical characterization of Triclabendazole sulfoxide-d3.

Logical Relationship for Analytical Techniques

Caption: Relationship between analytical techniques and the resulting data for isotopic purity analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on Triclabendazole Sulfoxide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Triclabendazole sulfoxide-d3, with a focus on its solubility. Due to the limited availability of specific data for the deuterated form, information for the non-deuterated Triclabendazole sulfoxide is included as a close surrogate, given that deuteration is not expected to significantly impact solubility.

Core Data Presentation

Physicochemical Properties of Triclabendazole Sulfoxide

| Property | Value | Source |

| Molecular Formula | C₁₄H₆D₃Cl₃N₂O₂S | [1] |

| Molecular Weight | 378.68 g/mol | [1] |

| Appearance | White to off-white solid powder | [2][3] |

| Melting Point | 190 - 194 °C | [2] |

Solubility of Triclabendazole and its Sulfoxide Metabolite

Triclabendazole Sulfoxide Solubility

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (266.20 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [3] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.65 mM) | Clear solution. | [3] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.65 mM) | Clear solution. | [3] |

| Ethanol | Soluble | Qualitative data. | [2] |

| Acetone | Soluble | Qualitative data. | [2] |

| Water | Insoluble | Qualitative data. | [2] |

Triclabendazole (Parent Compound) Solubility

| Solvent | Solubility | Source |

| DMSO | ≥15.7 mg/mL | [4] |

| Tetrahydrofuran | Soluble | [5] |

| Cyclohexanone | Soluble | [5] |

| Acetone | Soluble | [5] |

| iso-Propanol | Soluble | [5] |

| n-Octanol | Soluble | [5] |

| Methanol | Soluble | [5] |

| Dichloromethane | Slightly soluble | [5] |

| Chloroform | Slightly soluble | [5] |

| Toluene | Slightly soluble | [5] |

| Xylene | Slightly soluble | [5] |

| Ethyl acetate | Slightly soluble | [5] |

| Water | Insoluble (0.24 µg/mL) | [5][6] |

| Hexane | Insoluble | [5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the solubility determination of Triclabendazole sulfoxide-d3 are not explicitly available. However, this section outlines the general and widely accepted methodologies that can be adapted for this purpose.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound (Triclabendazole sulfoxide-d3) is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.

General Procedure:

-

Preparation: Add an excess amount of Triclabendazole sulfoxide-d3 to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of Triclabendazole sulfoxide-d3 in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Analytical Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique suitable for the quantification of Triclabendazole sulfoxide in various matrices, including solubility media and biological samples.[2][8]

General Parameters (based on literature for Triclabendazole Sulfoxide):

-

Chromatographic Column: A reverse-phase column, such as a Gemini NX-C18, is often used for separation.[2]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.[2]

-

Ionization: Positive electrospray ionization (ESI) is a common mode for the detection of Triclabendazole sulfoxide.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. For Triclabendazole sulfoxide, a common transition is m/z 376.97 -> 360.10.[2]

-

Internal Standard: An appropriate internal standard, such as Fenbendazole, should be used to ensure accuracy and precision.[2]

Mandatory Visualizations

Metabolic Pathway of Triclabendazole

Triclabendazole is rapidly metabolized in vivo, primarily through oxidation, to its active sulfoxide and sulfone metabolites.[1][5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Buy Triclabendazole sulfoxide | 100648-13-3 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. raybiotech.com [raybiotech.com]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Triclabendazole? [synapse.patsnap.com]

Stability and Storage of Triclabendazole Sulfoxide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Triclabendazole sulfoxide-d3. The information presented is critical for ensuring the integrity of the compound in research and development settings, particularly for applications in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays. While specific stability data for the deuterated form is limited, this guide incorporates extensive stability data for the non-deuterated Triclabendazole sulfoxide, which is expected to have comparable stability.

Recommended Storage Conditions

To maintain the purity and integrity of Triclabendazole sulfoxide-d3, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.

Table 1: Recommended Storage Conditions for Triclabendazole Sulfoxide-d3

| Form | Condition | Temperature | Container | Additional Precautions |

| Solid (Powder) | Prolonged Period | 2-8°C[1] | Closed container | Protect from light and moisture[1] |

| In Solvent | Not Specified | -20°C to -80°C* | Tightly sealed vial | Avoid repeated freeze-thaw cycles |

| Shipping | Ambient | Room Temperature | Suitable packaging | Unless otherwise indicated[1] |

*Note: Storage temperatures for Triclabendazole sulfoxide (non-deuterated) in solvent are recommended at -20°C or -80°C[2]. These conditions are also advisable for the deuterated analog.

Stability Data

Comprehensive stability studies have been conducted on Triclabendazole sulfoxide in biological matrices, particularly in plasma. These studies are essential for the validation of analytical methods used in pharmacokinetic and bioequivalence studies. The stability of Triclabendazole sulfoxide-d3 is expected to be analogous to its non-deuterated counterpart.

Table 2: Stability of Triclabendazole Sulfoxide in Ovine Plasma

| Stability Type | Condition | Duration | Stability |

| Long-Term | -20°C | At least 3 months | Stable |

| Short-Term | Room Temperature | At least 4 hours | Stable |

| Autosampler | 5°C | At least 24 hours | Stable |

| Freeze-Thaw | 3 cycles (-20°C to room temp.) | 3 cycles | Stable |

| Stock Solution | 5°C (in solvent) | 72 hours | Stable |

This data indicates that Triclabendazole sulfoxide is stable under typical laboratory conditions for sample storage and analysis.

Incompatible Materials

To prevent degradation, Triclabendazole sulfoxide should not be stored with or exposed to strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents[2].

Experimental Protocol: Stability Assessment of Triclabendazole Sulfoxide in Plasma

The following is a representative experimental protocol for assessing the stability of Triclabendazole sulfoxide in a biological matrix, based on methodologies described in published research.

Objective: To evaluate the stability of Triclabendazole sulfoxide in plasma under various storage and handling conditions.

Materials:

-

Triclabendazole sulfoxide

-

Control (blank) plasma from the relevant species

-

Acetonitrile (or other suitable protein precipitation agent)

-

Internal standard (e.g., Fenbendazole)

-

LC-MS/MS system

Methodology:

-

Preparation of Quality Control (QC) Samples:

-

Prepare stock solutions of Triclabendazole sulfoxide in a suitable solvent.

-

Spike control plasma with the stock solution to achieve low and high QC concentration levels.

-

Divide the spiked plasma into aliquots for each stability test.

-

-

Stability Testing:

-

Long-Term Stability: Store QC samples at -20°C. Analyze at predetermined intervals (e.g., 1, 2, and 3 months) against a freshly prepared calibration curve.

-

Short-Term Stability: Keep QC samples at room temperature for a specified period (e.g., 4 hours) before processing and analysis.

-

Autosampler Stability: Process QC samples and place them in the autosampler at a controlled temperature (e.g., 5°C). Analyze at different time points (e.g., 0, 12, and 24 hours).

-

Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C and thawing at room temperature). Analyze after the final cycle.

-

-

Sample Analysis:

-

Perform protein precipitation by adding acetonitrile to the plasma samples.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the concentration of Triclabendazole sulfoxide against a calibration curve.

-

-

Data Analysis:

-

Calculate the mean concentration and precision (coefficient of variation, CV%) for each stability condition.

-

Compare the results to the nominal concentrations to determine the percentage of degradation.

-

The compound is considered stable if the deviation from the nominal concentration is within an acceptable range (typically ±15%).

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study of Triclabendazole sulfoxide-d3.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Triclabendazole Sulfoxide using Triclabendazole Sulfoxide-d3 as an Internal Standard

These application notes provide a detailed protocol for the quantitative analysis of triclabendazole sulfoxide in biological matrices, such as plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method incorporates a stable isotope-labeled internal standard, triclabendazole sulfoxide-d3, to ensure high accuracy and precision.

Introduction

Triclabendazole is a widely used anthelmintic drug for the treatment of fascioliasis. Following administration, it is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites. Triclabendazole sulfoxide is the primary active metabolite and its quantification in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as triclabendazole sulfoxide-d3, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes oxidation in the liver to form triclabendazole sulfoxide, which is the main active metabolite. This is further oxidized to the less active triclabendazole sulfone.

Application Note: High-Throughput Pharmacokinetic Analysis of Triclabendazole and its Metabolites in Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of triclabendazole (TCBZ) and its primary active metabolites, triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2), in plasma. To ensure the highest degree of accuracy and mitigate matrix effects, this protocol incorporates a stable isotope-labeled internal standard, Triclabendazole-d3 (TCBZ-d3). The method involves a straightforward protein precipitation extraction, followed by a rapid chromatographic separation. This approach is suitable for high-throughput pharmacokinetic studies in preclinical and clinical research.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver flukes Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly absorbed and extensively metabolized in the liver. The parent compound is often undetectable in plasma, as it is quickly oxidized to its pharmacologically active metabolites, triclabendazole sulfoxide and triclabendazole sulfone.[1][2] Understanding the pharmacokinetic profiles of these metabolites is crucial for optimizing dosage regimens and evaluating drug efficacy.

The use of a stable isotope-labeled internal standard, such as Triclabendazole-d3, is the gold standard for quantitative LC-MS/MS analysis.[3] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, thus correcting for variations during sample preparation and analysis. This application note provides a comprehensive protocol for a pharmacokinetic study of triclabendazole, from sample collection to data analysis, employing Triclabendazole-d3 as the internal standard.

Metabolic Pathway of Triclabendazole

Following oral administration, triclabendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the methylthio group to form triclabendazole sulfoxide, which is further oxidized to triclabendazole sulfone. Both of these metabolites are pharmacologically active.

Figure 1: Metabolic pathway of Triclabendazole.

Experimental Protocols

Materials and Reagents

-

Triclabendazole, Triclabendazole Sulfoxide, and Triclabendazole Sulfone reference standards

-

Triclabendazole-d3 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (species-specific)

Animal Dosing and Sample Collection (Illustrative Protocol for Rats)

-

Animal Model: Male Sprague-Dawley rats (n=6 per time point).

-

Acclimatization: Acclimatize animals for at least 7 days prior to the study.

-

Dosing: Administer a single oral dose of Triclabendazole (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) via tail vein or other appropriate method into heparinized tubes at pre-dose (0 h) and at 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

-

Storage: Store the resulting plasma samples at -80°C until analysis.

Sample Preparation

-

Thawing: Thaw plasma samples, calibration standards, and quality control samples on ice.

-

Aliquoting: Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the working internal standard solution (Triclabendazole-d3 in methanol, e.g., 1 µg/mL) to each tube.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

Experimental Workflow

Figure 2: Workflow for the pharmacokinetic study of Triclabendazole.

Data Presentation

The following tables present illustrative pharmacokinetic parameters for triclabendazole metabolites in various species, derived from published literature. These values can serve as a reference for expected results.

Table 1: Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep (Oral Dose: 10 mg/kg)

| Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) |

| TCBZ-SO | 15.5 ± 2.1 | 24 | 450 ± 55 | 18.5 |

| TCBZ-SO2 | 5.2 ± 0.8 | 48 | 210 ± 30 | 22.0 |

Data are representative and compiled from various sources for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Triclabendazole Metabolites in Goats (Oral Dose)

| Metabolite | Cmax (µg/mL) | Tmax (h) | t½ (h) |

| TCBZ-SO | 9 - 19 | 12.8 | 22.4 |

| TCBZ-SO2 | 9 - 19 | 25.6 | 19.4 |

Source: Adapted from a study on the pharmacokinetics of triclabendazole in goats.[4]

Table 3: Pharmacokinetic Parameters of Triclabendazole Metabolites in Humans (Single Oral Dose: 10 mg/kg)

| Analyte | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | t½ (h) |

| Triclabendazole | 1.16 | 3-4 | 5.72 | ~8 |

| TCBZ-SO | 38.6 | 3-4 | 386 | ~14 |

| TCBZ-SO2 | 2.29 | - | 30.5 | ~11 |

Source: DrugBank Online[5]

Conclusion

The described LC-MS/MS method, incorporating a deuterated internal standard, provides a highly accurate and precise means for the quantification of triclabendazole and its active metabolites in plasma. This protocol is well-suited for conducting detailed pharmacokinetic studies, which are essential for the development and regulatory approval of triclabendazole-based therapies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.

References

- 1. Triclabendazole-D3 solution – CRM LABSTANDARD [crmlabstandard.com]

- 2. Triclabendazole Sulfoxide-D3 – CRM LABSTANDARD [crmlabstandard.com]

- 3. lcms.cz [lcms.cz]

- 4. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Sample Preparation for the Analysis of Triclabendazole Sulfoxide-d3 in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica. Following administration, it is rapidly metabolized in vivo to its pharmacologically active sulfoxide and sulfone metabolites. The accurate quantification of Triclabendazole sulfoxide, the primary active metabolite, in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[1][2][3][4]

For robust and accurate bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS), such as Triclabendazole sulfoxide-d3, is employed. The SIL-IS mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability.

This application note provides detailed protocols for the preparation of plasma samples prior to the LC-MS/MS analysis of Triclabendazole sulfoxide-d3. The primary recommended method is protein precipitation due to its simplicity, speed, and suitability for high-throughput analysis.[2][5] Alternative methods, including liquid-liquid extraction and solid-phase extraction, are also discussed.

Recommended Protocol: Protein Precipitation (PPT)

Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples.[6] It involves the addition of an organic solvent, typically acetonitrile, which denatures and precipitates large protein molecules, leaving the smaller analyte of interest, Triclabendazole sulfoxide-d3, in the supernatant for analysis.[2][7] This method is favored for its efficiency and minimal sample handling.

Experimental Protocol

This protocol is adapted from a validated LC-MS/MS method for the determination of Triclabendazole sulfoxide in ovine plasma.[2][5][8][9]

Materials:

-

Plasma samples

-

Triclabendazole sulfoxide-d3 internal standard (IS) solution

-

HPLC-grade Acetonitrile (ACN), chilled

-

HPLC-grade water with 0.1% formic acid

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge (capable of ≥10,000 rpm)

-

Autosampler vials

Procedure:

-

Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 100 µL of the Triclabendazole sulfoxide-d3 internal standard solution to the plasma and briefly vortex.

-

Add 500 µL of chilled acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the tube for 3 minutes at 10,000 rpm to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into a clean autosampler vial.

-

Dilute the supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.[5]

-

Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

Caption: Workflow for Protein Precipitation (PPT) of plasma samples.

Performance Data

The following table summarizes the validation data for a method utilizing protein precipitation for Triclabendazole sulfoxide analysis in plasma.[2][8][9]

| Parameter | Result |

| Linearity Range | 1–100 µg/mL |

| Correlation Coefficient (r) | > 0.9939 |

| Within-Run Precision (CV%) | < 8.9% |

| Between-Run Precision (CV%) | < 8.9% |

| Accuracy (Bias %) | < 8.9% |

Alternative Sample Preparation Protocols

While protein precipitation is highly effective, other techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide cleaner extracts, potentially reducing matrix effects, though they are generally more labor-intensive.[10][11]

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids (an aqueous phase and an organic solvent). The analyte is partitioned into the organic phase, leaving many endogenous interferences behind in the aqueous phase.

General Protocol:

-

Pipette a known volume of plasma into a tube and add the IS.

-

Add a volume of a suitable, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[12]

-

Vortex vigorously for several minutes to facilitate extraction.

-

Centrifuge to separate the aqueous and organic layers.[12]

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and efficacy of triclabendazole in goats with induced fascioliasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 7. agilent.com [agilent.com]

- 8. akjournals.com [akjournals.com]

- 9. Development and validation of a rapid selective high-throughput LC-MS/MS method for the determination of triclabendazole sulfoxide concentrations in sheep plasma and its use in bioequivalence studies - Acta Chromatographica - Tom Vol. 34, no. 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Application Notes and Protocols for the Extraction of Triclabendazole and its Metabolites from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent, widely utilized against the liver fluke species Fasciola hepatica and Fasciola gigantica.[1] Its efficacy lies in its metabolic activation to sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO2) derivatives, which are the primary active moieties.[1][2] Monitoring the levels of the parent drug and its metabolites in various tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and ensuring therapeutic efficacy.

These application notes provide detailed protocols for the extraction of triclabendazole and its primary metabolites—triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole—from tissue samples for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes extensive metabolism primarily in the liver. The initial and rapid oxidation of the methylthio group leads to the formation of the active sulfoxide metabolite. A subsequent, slower oxidation converts the sulfoxide to the sulfone metabolite.[3] Hydroxylation of the dichlorophenoxy ring also occurs.[3] In vitro studies suggest that Cytochrome P450 enzymes, particularly CYP1A2, are heavily involved in the initial sulfoxidation, with contributions from other CYPs and flavin-containing monooxygenases (FMOs).[2][4] The subsequent oxidation to the sulfone is mainly carried out by CYP2C9.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis of Bovine and Goat Tissues

This protocol is adapted for the simultaneous determination of triclabendazole, triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole in muscle, liver, and kidney tissues.[5]

1. Sample Preparation: a. Homogenize 2.0 g of tissue sample. b. Add 10 mL of acetonitrile to the homogenized sample. c. Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes. d. Collect the supernatant. e. Repeat the extraction process on the pellet with another 10 mL of acetonitrile. f. Combine the supernatants.